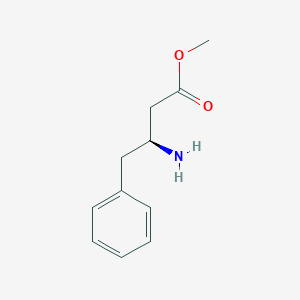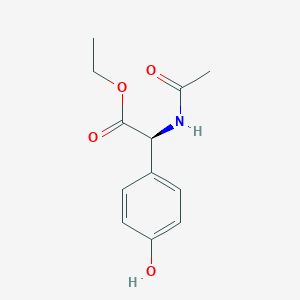
Ac-Phg(4-OH)-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-hydroxyphenylglycine ethyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Glycine Derivative: The protected phenylglycine derivative is synthesized through a series of reactions, including amination and acylation.
Esterification: The carboxylic acid group of the glycine derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, N-Acetyl-4-hydroxyphenylglycine ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-4-hydroxyphenylglycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-4-hydroxyphenylglycine ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-4-hydroxyphenylglycine ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ethyl ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylphenylglycine ethyl ester: Lacks the hydroxyl group on the phenyl ring.
N-Acetyl-4-methoxyphenylglycine ethyl ester: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N-Acetyl-4-hydroxyphenylglycine ethyl ester is unique due to the presence of the hydroxyl group at the para position on the phenyl ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
ethyl (2S)-2-acetamido-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)11(13-8(2)14)9-4-6-10(15)7-5-9/h4-7,11,15H,3H2,1-2H3,(H,13,14)/t11-/m0/s1 |
InChI-Schlüssel |
SXTAOIFRRTYQDL-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
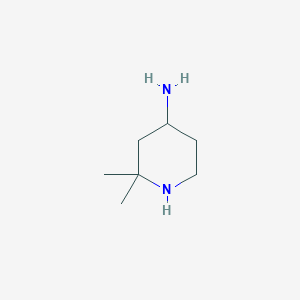
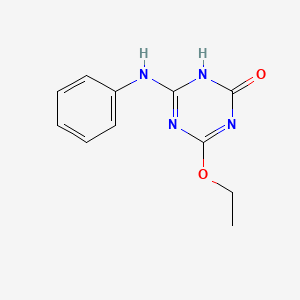
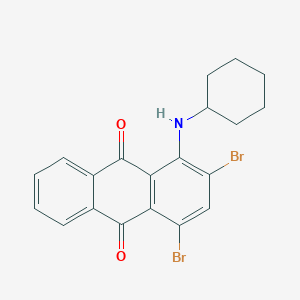
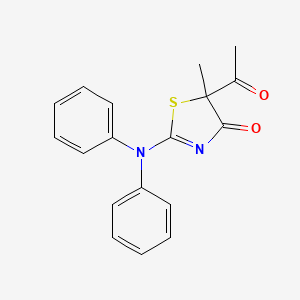
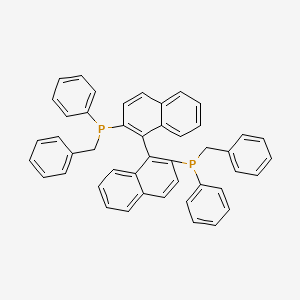
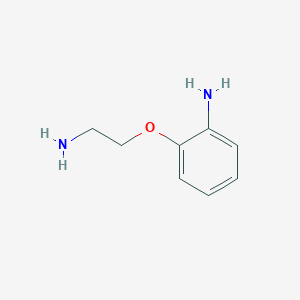
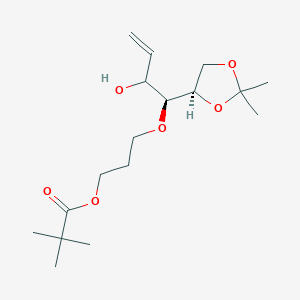



![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
